

# Application Note: High-Throughput Bioanalysis of Tranexamic Acid in Plasma via GC-MS

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## Compound of Interest

Compound Name: *cis-Tranexamic Acid-13C2,15N*

CAS No.: 1557000-06-2

Cat. No.: B585350

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Protocol ID: AN-TXA-GCMS-2026 | Version: 2.1 Methodology: Aqueous-Phase Derivatization with Ethyl Chloroformate (ECF)

## Executive Summary & Strategic Rationale

Tranexamic acid (TXA) is a synthetic derivative of the amino acid lysine, used widely as an antifibrinolytic agent. Its zwitterionic nature and high polarity make it non-volatile, presenting a significant challenge for Gas Chromatography-Mass Spectrometry (GC-MS).

While LC-MS/MS is often the default for polar analytes, GC-MS remains a powerful, cost-effective alternative for clinical laboratories, provided the derivatization strategy is robust.

The "Senior Scientist" Insight: Many protocols suggest silylation (e.g., using BSTFA or MTBSTFA). However, silylation requires a completely anhydrous environment. In plasma bioanalysis, removing every trace of water is time-consuming and prone to error, leading to hydrolysis of the derivative and poor reproducibility.

Our Approach: This protocol utilizes Ethyl Chloroformate (ECF). Unlike silylating agents, ECF reacts instantly with amino and carboxyl groups in an aqueous medium. This allows for simultaneous derivatization and liquid-liquid extraction (LLE), significantly reducing sample preparation time and improving throughput.

## Chemical Mechanism & Experimental Design

## The Derivatization Chemistry

The reaction involves a dual mechanism occurring in a biphasic system (Water/Ethanol/Pyridine phase + Chloroform phase):

- Carboxyl Group: Converted to an ethyl ester via ethanol (catalyzed by ECF/Pyridine).
- Amino Group: Converted to an ethoxycarbonyl (carbamate) derivative by ECF.

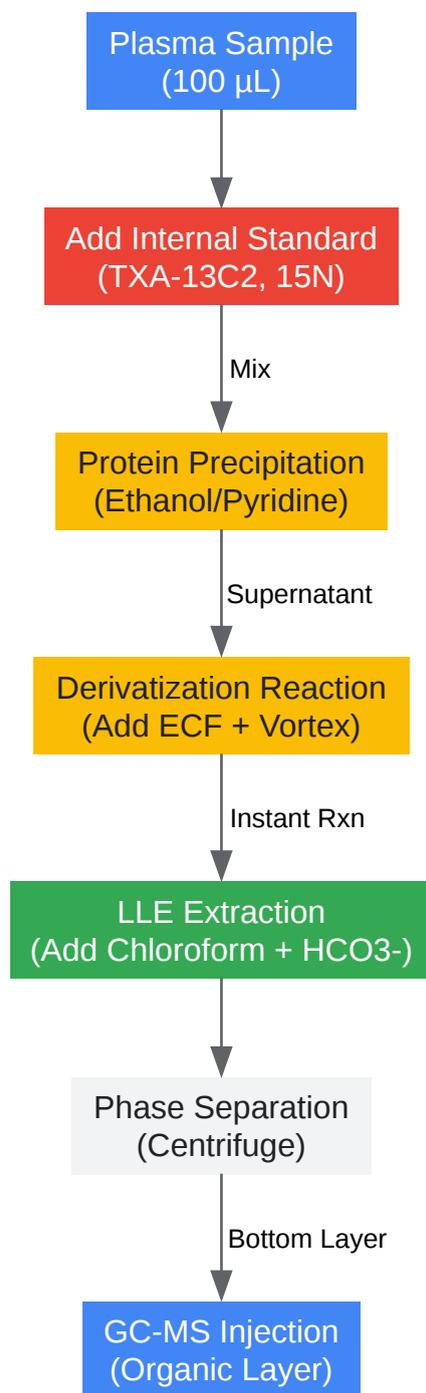
This transforms the polar TXA into N-ethoxycarbonyl-tranexamic acid ethyl ester, a volatile, non-polar compound suitable for GC.

## Internal Standard (IS) Selection

To satisfy FDA/EMA bioanalytical guidelines, a stable isotope-labeled internal standard is mandatory to compensate for extraction efficiency and matrix effects.

- Selected IS: Tranexamic Acid-<sup>13</sup>C<sub>2</sub>, <sup>15</sup>N (or alternatively TXA-d<sub>2</sub>).
- Rationale: Co-elutes with the analyte but is mass-resolved, providing the highest precision.

## Visualized Workflow



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Figure 1: Step-by-step workflow for the simultaneous derivatization and extraction of Tranexamic Acid.

## Detailed Protocol

## Materials & Reagents

- Analyte: Tranexamic Acid (Reference Standard).
- Internal Standard: Tranexamic Acid-<sup>13</sup>C<sub>2</sub>, 15N.
- Reagent A (Derivatization): Ethyl Chloroformate (ECF).
- Reagent B (Catalyst/Medium): Ethanol:Pyridine (4:1 v/v).
- Extraction Solvent: Chloroform (containing 1% ECF to prevent hydrolysis).
- Buffer: 1M Sodium Bicarbonate (NaHCO<sub>3</sub>) - adjusts pH to ~9-10 for optimal reaction.

## Step-by-Step Procedure

- Sample Preparation:
  - Aliquot 100 µL of patient plasma into a 2 mL glass vial.
  - Add 10 µL of Internal Standard working solution (e.g., 50 µg/mL).
- Protein Precipitation & Basification:
  - Add 200 µL of Reagent B (Ethanol:Pyridine).
  - Vortex for 10 seconds.
  - Note: The pyridine acts as an HCl scavenger and catalyst; ethanol acts as the esterification alcohol.
- Derivatization (The Critical Step):
  - Add 50 µL of Ethyl Chloroformate (ECF).
  - Vortex vigorously for 30 seconds. Gas evolution (CO<sub>2</sub>) is normal.
- Extraction:

- Add 300  $\mu\text{L}$  of 1M  $\text{NaHCO}_3$  (aq).
- Add 400  $\mu\text{L}$  of Chloroform.
- Vortex for 60 seconds to extract the derivative into the chloroform (bottom) layer.
- Separation:
  - Centrifuge at 3,000 x g for 5 minutes.
  - Transfer the bottom organic layer to a GC vial with a glass insert.
  - Optional: Add a pinch of anhydrous  $\text{Na}_2\text{SO}_4$  to the vial to remove trace moisture.

## Instrumental Analysis (GC-MS)

### Gas Chromatography Parameters

- System: Agilent 7890B / 5977B MSD (or equivalent).
- Column: DB-5MS or HP-5MS UI (30 m  $\times$  0.25 mm  $\times$  0.25  $\mu\text{m}$ ).
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Inlet: Splitless mode, 260°C.
- Injection Volume: 1  $\mu\text{L}$ .

Temperature Program:

Stage	Rate ( $^{\circ}\text{C}/\text{min}$ )	Value ( $^{\circ}\text{C}$ )	Hold Time (min)
Initial	-	100	1.0
Ramp 1	20	280	3.0

| Post Run | - | 300 | 1.0 |

### Mass Spectrometry Parameters

- Source Temp: 230°C
- Quad Temp: 150°C
- Transfer Line: 280°C
- Mode: Selected Ion Monitoring (SIM)

SIM Table (Quantification):

Compound	Target Ion (m/z)	Qualifier Ions (m/z)	Retention Time (approx)
TXA-Derivative	140	168, 212	6.8 min
TXA-IS	143	171, 215	6.8 min

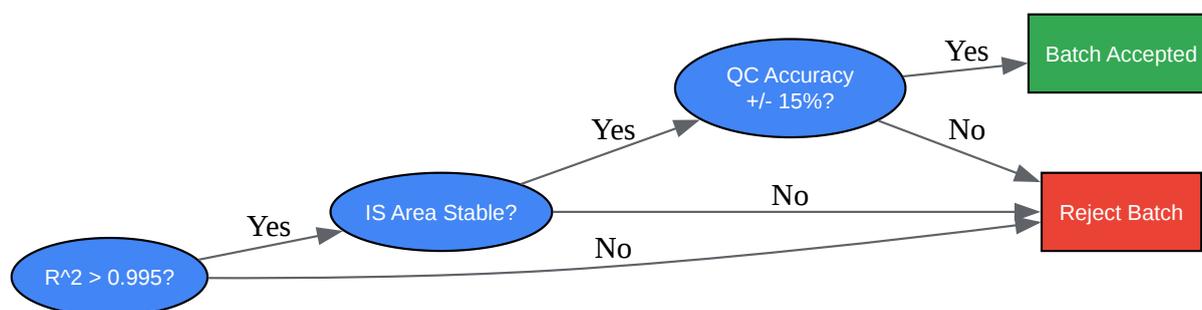
Note: The base peak m/z 140 corresponds to the fragment  $[\text{CH}_2=\text{N}-\text{COOC}_2\text{H}_5]^+$  derived from the amine side chain.

## Validation & Quality Control (Self-Validating Systems)

To ensure Trustworthiness, the method must include these checkpoints:

- Linearity: Construct a calibration curve from 0.5 µg/mL to 100 µg/mL. The correlation coefficient ( ) must be .
- Recovery Check: Compare the peak area of a pre-extraction spiked sample vs. a post-extraction spiked sample. ECF methods typically yield >90% recovery.
- Carryover: Inject a solvent blank immediately after the highest standard (ULOQ). Peak area in the blank must be <20% of the LLOQ.

## Signaling Pathway of Validation Logic



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Figure 2: Decision tree for batch acceptance based on bioanalytical validation criteria.

## References

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